2-(2-Iodophenyl)ethanethiol
Overview
Description
2-(2-Iodophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9IS. It consists of a benzene ring substituted with an iodine atom at the second position and an ethanethiol group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Iodophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .
Another method involves the palladium-catalyzed coupling of 2-iodobenzyl bromide with thiol reagents under mild conditions. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like iodine or bromine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Thiourea, palladium catalysts
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-(2-Iodophenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential role in biological processes involving thiol-disulfide interconversion.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)ethanethiol involves its ability to undergo thiol-disulfide interconversion. This process is crucial in various biological pathways, including the formation of disulfide bridges in proteins. The compound can also participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)ethanethiol
- 2-(2-Chlorophenyl)ethanethiol
- 2-(2-Fluorophenyl)ethanethiol
Uniqueness
2-(2-Iodophenyl)ethanethiol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-(2-iodophenyl)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBZRQUSXYLCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445138 | |
Record name | 2-(2-iodophenyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-62-8 | |
Record name | 2-(2-iodophenyl)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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